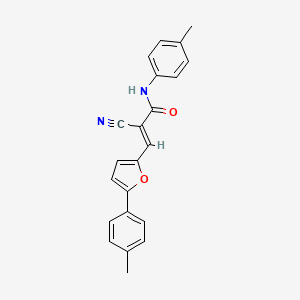

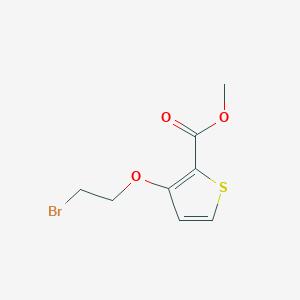

![molecular formula C22H20ClN3S B2862865 4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223982-36-2](/img/structure/B2862865.png)

4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine” is a chemical substance with the molecular formula C22H20ClN3S . It is offered by Benchchem for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 393.932 Da, and the mono-isotopic mass is 393.106659 Da .Scientific Research Applications

Synthesis and Anticancer Activity

- A study detailed the synthesis of various pyrazole and pyrimidine derivatives, highlighting their anticancer activity against lung, breast, and CNS cancer cell lines. These compounds show potential as low-concentration anticancer agents compared to reference drugs like 5-fluorouracil (Hammam et al., 2005).

Antimicrobial and Anti-inflammatory Agents

- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the versatility of such compounds in developing new treatments (Kendre et al., 2015).

Heterocyclic Chemistry

- Research on the synthesis of novel derivatives of benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine through one-pot cyclocondensation demonstrated the chemical flexibility and potential applications of such compounds in heterocyclic chemistry and drug design (Sheikhi-Mohammareh et al., 2016).

Catalytic Synthesis

- A study utilized N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's efficiency in facilitating one-pot multi-component reactions in aqueous media (Khazaei et al., 2015).

Ligand Design

- Functionalized pyrazoles with varying substituents were synthesized for use as ligands, showcasing the adaptability of pyrazole-based compounds in creating ligands for potential applications in coordination chemistry and catalysis (Grotjahn et al., 2002).

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression . The compound likely interacts with CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis .

Biochemical Pathways

The compound’s interaction with CDK2 suggests that it affects the cell cycle regulation pathway. By inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential interaction with CDK2, leading to disruption of the cell cycle and potential induction of apoptosis .

properties

IUPAC Name |

4-[(3-chlorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJQMEYSDYASKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)